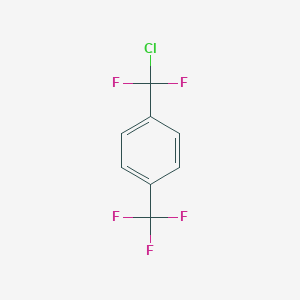

1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-[chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRVRFILFNVROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345759 | |

| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-94-9 | |

| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13947-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene

CAS No.: 13947-94-9 Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene (CAS 13947-94-9), also known as 4-(chlorodifluoromethyl)benzotrifluoride , is a specialized fluorinated aromatic building block.[1][2][][4] It is structurally characterized by a benzene ring substituted at the para positions with a trifluoromethyl group (-CF₃) and a chlorodifluoromethyl group (-CF₂Cl).

This compound serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.[5] Its unique value lies in the chlorodifluoromethyl motif , which acts as a versatile "linchpin" for introducing difluoromethylene bridges (-CF₂-) or difluoromethyl groups (-CF₂H) into bioactive molecules—moieties that function as lipophilic bioisosteres for carbonyls, ethers, and alcohols.

Chemical Identity & Structural Analysis

The molecule exhibits significant electronic deactivation due to the presence of two strong electron-withdrawing groups (EWG).

| Attribute | Detail |

| IUPAC Name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene |

| Common Synonyms | 4-(Chlorodifluoromethyl)benzotrifluoride; |

| CAS Number | 13947-94-9 |

| Molecular Formula | C₈H₄ClF₅ |

| SMILES | FC(F)(F)C1=CC=C(C(F)(F)Cl)C=C1 |

| Molecular Weight | 230.56 g/mol |

Structural Insight

-

Electronic Effect: The -CF₃ and -CF₂Cl groups are both strong

-withdrawers (inductive effect). This renders the aromatic ring highly electron-deficient ( -

Bond Dissociation: The C-Cl bond in the -CF₂Cl group (BDE ~80-85 kcal/mol) is weaker than the C-F bonds (~110 kcal/mol), making it the primary site of chemical functionalization.

Physical Properties[5][7][8]

Precise physical data for this specific congener is often proprietary or extrapolated from its closest analog, 4-chlorobenzotrifluoride (PCBTF) .

| Property | Value / Range | Notes |

| Appearance | Colorless liquid | Characteristic aromatic odor |

| Density | 1.419 g/cm³ | High density due to heavy halogen load |

| Boiling Point | ~145–155 °C (Est.) | Higher than PCBTF (139 °C) due to increased MW |

| Melting Point | < -20 °C | Liquid at operating temperatures |

| Solubility | Negligible in water | Soluble in DCM, THF, Toluene, EtOAc |

| Vapor Pressure | Low | Lower volatility than benzotrifluoride |

Note: Experimental values should be validated per specific lot analysis, as isomeric impurities (meta-isomers) can depress melting points.

Chemical Reactivity & Transformations

The utility of this compound lies in the selective reactivity of the C-Cl bond within the chlorodifluoromethyl group.

A. Radical & Metal-Mediated Coupling

The -CF₂Cl group is a precursor to the difluorobenzylic radical (

-

Reduction: Treatment with radical hydrides (e.g., tributyltin hydride or silanes) reduces the -CF₂Cl group to a difluoromethyl group (-CF₂H) , a lipophilic hydrogen bond donor bioisostere for alcohols (-OH) and thiols (-SH).

-

Cross-Coupling: Under photoredox or transition metal catalysis (Cu, Ni), the C-Cl bond can undergo oxidative addition, allowing for the formation of

or

B. Hydrolytic Stability

Unlike the trichloromethyl group (-CCl₃), which hydrolyzes readily to a carboxylic acid, the -CF₂Cl group is kinetically more stable. However, under forcing acidic conditions (e.g., conc.

C. Nucleophilic Aromatic Substitution ( )

Due to the dual EWG activation, the aromatic ring is susceptible to nucleophilic attack, particularly if a leaving group (like a halogen) were introduced at the ortho position relative to the -CF₃ group.

Reactivity Visualization

Figure 1: Divergent reactivity pathways centered on the activation of the chlorodifluoromethyl group.

Synthesis & Production Pathways

The synthesis typically employs a Swarts-type fluorination strategy, leveraging the difference in reactivity between benzylic C-Cl bonds.

Primary Route: Halogen Exchange (Halex)

The most scalable route involves the partial fluorination of 1,4-bis(trichloromethyl)benzene (hexachloro-p-xylene).

-

Chlorination: Radical chlorination of p-xylene yields 1,4-bis(trichloromethyl)benzene.

-

Fluorination: Controlled fluorination using Antimony(III) fluoride (

) or anhydrous HF. The reaction kinetics allow for the isolation of the mixed halo-species.-

Note: Achieving high selectivity for the asymmetric product (

on one side,

-

Alternative Route: Chlorodefluorination

Reaction of 1,4-bis(trifluoromethyl)benzene with aluminum chloride (

Synthesis Workflow

Figure 2: Stepwise synthesis via radical chlorination and controlled fluorination.

Applications in Drug Discovery

In medicinal chemistry, this compound is not merely a solvent or intermediate; it is a strategic building block for modulating physicochemical properties.

Lipophilicity Modulation

The introduction of the chlorodifluoromethyl group (and its derivatives) significantly increases

-

Blood-Brain Barrier (BBB) Penetration: The high lipophilicity facilitates passive diffusion across the BBB, making it valuable for CNS drug targets.

Metabolic Stability

The C-F bonds block metabolic oxidation at the benzylic position. Unlike a methyl group (-CH₃) which is rapidly oxidized by CYP450 enzymes to an alcohol or acid, the -CF₂Cl (and derived -CF₂H) group is metabolically robust, extending the half-life (

Bioisosterism

-

-CF₂H as -OH Isostere: When reduced to the difluoromethyl group, it acts as a lipophilic hydrogen bond donor (via the acidic C-H bond polarized by the two fluorines), mimicking the H-bond donor capacity of alcohols but without the metabolic liability.

Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement |

| Skin Irritation | Causes skin irritation (Category 2). |

| Eye Irritation | Causes serious eye irritation (Category 2A). |

| STOT-SE | May cause respiratory irritation (Category 3). |

| Flammability | Combustible liquid. Keep away from heat/sparks. |

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood. The high vapor density allows vapors to accumulate in low areas.

-

Incompatibility: Avoid contact with strong oxidizing agents and active metals (Li, Na, Mg) which may induce vigorous defluorination or coupling.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture ingress, which could slowly hydrolyze the C-Cl bond over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13947-94-9, 4-(Chlorodifluoromethyl)benzotrifluoride. Retrieved from .

-

GuideChem. Benzotrifluoride and Derivatives: Physical Properties and Safety Data. Retrieved from .

-

Sigma-Aldrich. Product Specification: 4-(Chlorodifluoromethyl)benzotrifluoride.[1][][6] Retrieved from .

- Dolbier, W. R. (2011). Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual reference for F-NMR shifts of -CF2Cl vs -CF3).

- Swarts, F. (1898). Sur l'acide fluoroacétique. Bull. Acad. Roy. Belg, 35, 353-379.

Sources

Strategic Fluorination: 1-(Chlorodifluoromethyl)-4-(Trifluoromethyl)benzene and Structural Analogues

Executive Summary

In the high-stakes arena of lead optimization, the precise modulation of lipophilicity and metabolic stability is paramount. This guide analyzes 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene , a "Janus" scaffold featuring a metabolically robust trifluoromethyl (

Part 1: Structural Significance & Physicochemical Profile[1]

The this compound scaffold is defined by the interplay between two distinct fluorinated functionalities. Understanding their electronic and steric differences is critical for Structure-Activity Relationship (SAR) decisions.

The Fluorine Effect: Electronic & Steric Parameters

The

Table 1: Physicochemical Constants of Key Fluorinated Substituents

| Substituent | Hammett | Hansch | Steric Bulk ( | Key Characteristic |

| 0.54 | 0.88 | 42.6 | The "Gold Standard" for stability. | |

| 0.52 (est) | 1.05 (est) | ~50.0 | Radical precursor; H-bond acceptor. | |

| 0.35 | 1.04 | 50.8 | Conformational flexibility (ether linkage). | |

| 0.68 | 1.51 | 88.7 | "Super-trifluoromethyl"; high lipophilicity/bulk. | |

| 0.50 | 1.44 | 60.0 | High lipophilicity; soft sulfur center. |

Data synthesized from Hansch, Leo, and recent literature [1, 2].

The Strategic Pivot

-

Metabolic Blocking: The para-

group effectively blocks P450-mediated oxidation at the 4-position. -

Synthetic Handle: The

group serves as a "masked" gem-difluoroalkylene unit. Through photoredox catalysis, the

Part 2: Structural Analogues & Bioisosteres

When the core scaffold fails to meet ADME-Tox criteria, structural analogues offer an escape route. We categorize these into Reactive Analogues (for synthesis) and Bioisosteric Analogues (for final drug candidates).

The Pentafluorosulfanyl ( ) Analogue

Often termed the "super-trifluoromethyl" group, the

-

Why switch? If the lead compound is too rapidly metabolized or lacks potency due to insufficient hydrophobic contact.

-

Mechanism: The square pyramidal geometry of

creates a steric block similar to a tert-butyl group but with high electron-withdrawing power (

The Trifluoromethoxy ( ) Analogue[2]

-

Why switch? To alter the vector of the fluorinated group. The oxygen linker allows the

to rotate out of the aromatic plane, potentially accessing different binding pockets compared to the rigid

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for selecting between these analogues based on medicinal chemistry bottlenecks.

Figure 1: SAR Decision Tree for optimizing the chlorodifluoromethyl-arene scaffold.

Part 3: Synthetic Pathways & Reactivity[2]

The synthesis of this compound and its conversion into analogues requires mastering radical chemistry. Traditional methods (chlorination of benzyl groups) are harsh and non-selective. We focus here on Photoredox Chlorodifluoromethylation , a controlled, room-temperature protocol.

Pathway: Decarboxylative Chlorodifluoromethylation

This method utilizes commercially available chlorodifluoroacetic anhydride as the radical source, avoiding ozone-depleting gases.

Mechanism:

-

Excitation: Photocatalyst (Ir or Ru) is excited by blue LED.

-

Oxidation: Excited catalyst oxidizes the chlorodifluoroacetate anion.

-

Decarboxylation: Loss of

generates the electrophilic -

Addition: Radical adds to the arene (or heteroarene).[1]

-

Oxidation/Deprotonation: The radical intermediate is oxidized to the cation and deprotonated to restore aromaticity.

Visualization: Synthetic Workflow

Figure 2: Photoredox synthesis workflow for chlorodifluoromethylated analogues.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Photoredox Synthesis of this compound Analogues

Adapted from recent methodologies utilizing chlorodifluoroacetic anhydride [5].

Objective: Install the

Materials:

-

Substrate: 4-(Trifluoromethyl)pyridine N-oxide (1.0 equiv, 0.5 mmol).

-

Reagent: Chlorodifluoroacetic anhydride (1.5 equiv).

-

Catalyst:

or -

Solvent: Degassed Acetonitrile (MeCN) [0.1 M].

-

Light Source: 34W Blue LED (approx. 450 nm).

Step-by-Step Methodology:

-

Setup: In a nitrogen-filled glovebox, charge an 8 mL clear vial with the substrate, photocatalyst, and a magnetic stir bar.

-

Solvation: Add degassed MeCN (5 mL). Seal with a septum cap.

-

Reagent Addition: Inject chlorodifluoroacetic anhydride via syringe. Caution: Anhydride is moisture sensitive.

-

Irradiation: Place the vial 2 cm from the Blue LED source. Stir vigorously. Use a fan to maintain temperature at ~25°C.

-

Monitoring (Self-Validation):

-

After 16 hours, withdraw a 50 µL aliquot.

-

Add 450 µL

and an internal standard ( -

Pass Criteria:

NMR must show the disappearance of the anhydride peak (-75 ppm) and appearance of the

-

-

Workup: Dilute with ethyl acetate, wash with saturated

(to remove acid byproducts), dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Radical Transformation of to gem-Difluoroalkanes

Objective: Use the

-

Mix: 1-(chlorodifluoromethyl)-arene (1 equiv), Styrene (2 equiv),

(1 mol%), and Hantzsch Ester (1.5 equiv) as a hydrogen source/reductant. -

Solvent: DMSO (degassed).

-

Irradiate: Blue LED for 24 hours.

-

Mechanism: The catalyst reduces the

to generate -

Result: A hydrodifluoroalkylation product (

).

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Heterocycles: New Building Blocks for Medicinal Chemistry. Chemical Reviews, 115(2), 1130–1190. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. (2015). A Scalable, Radical-Mediated Approach to Trifluoromethylated Heterocycles. Nature Communications, 6, 7919. (Methodology adapted for chlorodifluoromethylation).[1][2][3][4] Link

-

Barata-Vallejo, S., et al. (2018).[1] Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Chemistry – A European Journal, 24(44), 11319-11324. Link

Sources

- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Reactivity of the Aryl Chlorodifluoromethyl Group

The chlorodifluoromethyl group (

This guide details the reactivity profile, mechanistic pathways, and synthetic utility of the aryl chlorodifluoromethyl motif.

Physicochemical Profile: The Functionalizable Bioisostere

The

| Property | Implication for Drug Design | |||

| Hammett | 0.54 | ~0.50–0.52 | 0.46 | Strong electron-withdrawing group (EWG), deactivating the aromatic ring similar to |

| Lipophilicity ( | 0.88 | ~1.0–1.1 | 1.50 | More lipophilic than |

| C–X BDE (kcal/mol) | ~115 (C-F) | ~75–80 (C-Cl) | ~70 (C-Cl) | The C–Cl bond is the exclusive site of reactivity; C–F bonds remain inert. |

| Metabolic Stability | High | Moderate | Low | Susceptible to oxidative dehalogenation or hydrolysis in vivo if not sterically protected. |

Key Insight: The C–Cl bond in

Core Reactivity Pathways

The reactivity of

A. Radical Functionalization (Photoredox Pathway)

This is the most versatile method for modifying

-

Mechanism: A photocatalyst (e.g.,

) reduces the C–Cl bond via SET. -

Intermediate: The resulting

radical is stabilized by the aromatic ring and the two fluorine atoms. -

Outcome: Formation of gem-difluoroalkanes, gem-difluoroenones, or esters (via oxidative quenching).

B. Hydrolysis and Solvolysis

While

-

Pathway:

-

Activation: Often requires Ag(I) salts to precipitate AgCl, driving the formation of a transient

cation, which is immediately trapped by water or alcohols.

Figure 1: Divergent reactivity pathways for the chlorodifluoromethyl group controlled by catalyst choice.

Experimental Protocols

Protocol A: Synthesis of gem-Difluoroenones (Radical Pathway)

This protocol utilizes visible-light photoredox catalysis to couple

Reagents:

-

Substrate: Chlorodifluoromethylarene (1.0 equiv)

-

Partner: Silyl enol ether (2.0 equiv)

-

Catalyst:

(1.0 mol%) -

Solvent: DMF (0.1 M)

-

Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube, combine the arene, silyl enol ether, and Ir-catalyst in degassed DMF.

-

Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours. Monitor consumption of the starting material by

NMR (shift from ~-45 ppm to ~-90 ppm for product). -

Workup: Dilute with

, wash with water to remove DMF. Dry organic layer over -

Purification: Flash column chromatography.

-

Self-Validation: The disappearance of the singlet at

ppm (Ar-

Protocol B: Silver-Mediated Hydrolysis to Aryl Esters

Direct hydrolysis to the ester or acid, avoiding harsh acidic conditions that might affect other sensitive groups.

Reagents:

-

Substrate: Chlorodifluoromethylarene (1.0 equiv)

-

Reagent:

(1.5 equiv) -

Nucleophile: Alcohol (

) (solvent or 5.0 equiv) -

Solvent:

/

Step-by-Step Workflow:

-

Activation: Dissolve substrate in DCE/Alcohol (4:1). Add

. -

Reaction: Heat to 60°C. The silver salt abstracts the chloride, generating a reactive intermediate that is trapped by the alcohol.

-

Monitoring: Monitor by TLC or

NMR. The product (ester) will show no fluorine signal (if fully hydrolyzed to carbonyl) or a specific shift if a difluoroether is formed (rare under these conditions). -

Workup: Filter through a Celite pad to remove AgCl precipitate. Concentrate and purify.

Applications in Drug Discovery

-

Lipophilicity Modulation: Replacing a

group with -

Metabolic Blocking: Like

, the -

Synthetic Intermediate:

serves as a precursor to

References

-

Radical Chlorodifluoromethylation & Functionaliz

-

Metal-C

- Title: Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes

- Source: ChemRxiv

-

URL:[Link]

-

Lipophilicity & Bioisosterism

- Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me Exchange

- Source: Journal of Medicinal Chemistry

-

URL:[Link]

-

Silver-Mediated Functionaliz

- Title: Silver-mediated oxidative functionaliz

- Source: Royal Society of Chemistry / Chem. Sci.

-

URL:[Link]

Sources

Advanced Synthesis Protocols: 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene

[1]

Executive Summary & Strategic Importance

The target molecule, This compound (Ar-

Synthesizing this asymmetrical arene—bearing a highly stable trifluoromethyl (

This guide details the optimal precursor selection and two distinct synthesis protocols:

-

The Precision Route (Laboratory/Discovery): Copper-mediated cross-coupling.[1]

-

The Scalable Route (Process/Industrial): Controlled partial fluorination.

Strategic Precursor Selection

Selection of the correct starting material is dictated by the electron-deficient nature of the 4-(trifluoromethyl)benzene ring.[1] Electrophilic substitutions are unfavorable; thus, nucleophilic or radical cross-coupling strategies are required.

Primary Precursor: 1-iodo-4-(trifluoromethyl)benzene[1]

-

CAS: 455-13-0[1]

-

Role: The "Backbone"

-

Rationale: The C-I bond is the weakest bond in the haloarene series, allowing for facile oxidative addition by transition metals (Cu, Pd) or halogen-lithium exchange, even in the presence of the electron-withdrawing

group.

Secondary Precursor: Chlorodifluoroacetic Derivatives[1]

-

Forms: Sodium Chlorodifluoroacetate (

) or Methyl Chlorodifluoroacetate ( -

Role: The "

Source" -

Rationale: Unlike gaseous chlorodifluoromethane (Freon-22), these solid/liquid reagents allow for stoichiometric control in decarboxylative cross-coupling reactions, minimizing the risk of over-reaction.

Precursor Comparison Table

| Precursor Candidate | Reactivity Profile | Selectivity Risk | Suitability |

| 1-iodo-4-(trifluoromethyl)benzene | High (C-I bond activation) | Low (Site-specific coupling) | Optimal (Discovery) |

| 4-(Trifluoromethyl)benzaldehyde | Moderate (Carbonyl chemistry) | Medium (Requires deoxofluorination) | Alternative |

| 1,4-bis(trichloromethyl)benzene | Low (Requires harsh HF/SbF3) | High (Statistical mixture of F/Cl) | Industrial Only |

Protocol A: Copper-Mediated Decarboxylative Cross-Coupling

Best for: High purity, gram-scale synthesis, and drug discovery applications.[1]

Mechanism: Copper-catalyzed decarboxylation of chlorodifluoroacetate generates a Cu-

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv)[1]

-

Reagent: Sodium chlorodifluoroacetate (2.0 - 3.0 equiv)[1]

-

Catalyst: Copper(I) Iodide (CuI) (10-20 mol%)[1]

-

Ligand: 1,10-Phenanthroline (10-20 mol%)[1]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)[1]

-

Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk tube, combine CuI (0.1 equiv) and 1,10-Phenanthroline (0.1 equiv) in anhydrous NMP. Stir at room temperature for 30 minutes until a homogeneous complex forms.

-

Substrate Addition: Add 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv) and Sodium chlorodifluoroacetate (3.0 equiv) to the reaction vessel.

-

Thermal Decarboxylation:

-

Seal the vessel and heat to 110–130°C .

-

Mechanistic Note: The high temperature is required to trigger the decarboxylation of the acetate (

) to generate the reactive "

-

-

Reaction Monitoring: Monitor via

NMR.-

Starting Material Signal:

ppm ( -

Product Signal: Look for new singlet around

to

-

-

Work-up:

-

Cool to room temperature.[2]

-

Dilute with diethyl ether and wash extensively with water (to remove NMP).

-

Dry organic layer over

.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a non-polar oil/low-melting solid.[1]

Mechanistic Visualization (DOT)[1]

Figure 1: Mechanistic pathway for Copper-mediated decarboxylative chlorodifluoromethylation.

Protocol B: Radical Chlorodifluoromethylation (Photoredox Alternative)

Best for: Late-stage functionalization under mild conditions.[1] Reference: Adapted from recent works on radical haloalkylation (e.g., MacMillan, Stephenson).

Reagents

-

Precursor: 4-(trifluoromethyl)benzeneboronic acid (alternative to Iodide) OR 1-iodo-4-(trifluoromethyl)benzene.[1]

-

Radical Source: Chlorodifluoroacetic anhydride.[3]

-

Photocatalyst:

or Eosin Y. -

Light Source: Blue LEDs (450 nm).

Workflow Summary

-

Dissolve Aryl Iodide and Photocatalyst (1 mol%) in DMSO.

-

Add Chlorodifluoroacetic anhydride (2 equiv).

-

Irradiate with Blue LEDs at

for 24h. -

Mechanism: The photocatalyst reduces the anhydride to generate the

radical, which attacks the arene (or intercepts the aryl radical generated from Ar-I).

Critical Safety & Handling

Thermal Stability

The

Pressure Hazards

Protocol A involves decarboxylation (

Chemical Compatibility

References

-

Copper-Mediated Fluoroalkylation

-

Radical Chlorodifluoromethylation

-

Lyer, K., et al. "Radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride."[3] Chemical Science, 2018.

-

Source:

-

-

Properties of Benzotrifluoride Derivatives

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 67993, 1-iodo-4-(trifluoromethyl)benzene."[1]

-

Source:

-

-

Industrial Fluorination Precursors

- Dolbier, W. R. "Fluorine Chemistry at the Millennium." Journal of Fluorine Chemistry.

-

Source:

Sources

A Theoretical and Computational Guide to 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene: Exploring a Novel Fluorinated Motif

This technical guide provides a comprehensive theoretical framework for understanding the physicochemical properties, reactivity, and potential applications of the novel organofluorine compound, 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene. While direct experimental data on this specific molecule is limited, this document leverages established principles of computational chemistry and the known characteristics of structurally related fluorinated aromatics to construct a predictive and insightful analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of unique fluorinated molecules.

Introduction: The Significance of Polyfluorinated Aromatics

Organofluorine compounds are integral to modern medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This includes modifications to lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The trifluoromethyl (-CF3) group, in particular, is a common substituent in many pharmaceuticals and agrochemicals due to its strong electron-withdrawing nature and its ability to enhance bioavailability.[1][5]

The subject of this guide, this compound, presents a unique combination of two distinct fluorinated alkyl groups on a benzene ring. The presence of both a trifluoromethyl group and a chlorodifluoromethyl group is anticipated to create a molecule with a distinct electronic profile and reactivity compared to its more common analogue, p-chlorobenzotrifluoride (PCBTF).[6][7][8][9] This guide will theoretically explore the nuances of this substitution pattern, offering a roadmap for future experimental and computational investigations.

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are critical determinants of its reactivity and intermolecular interactions. A plausible starting point for theoretical investigation is a conformational analysis to identify the lowest energy conformers.

Computational Approach to Conformational Search

A robust computational protocol is essential for accurately predicting the conformational landscape of this molecule. A multi-step approach is recommended, starting with a broad search using a computationally inexpensive method, followed by refinement with a more accurate, higher-level theory.

Protocol for Conformational Analysis:

-

Initial Structure Generation: The molecule can be built using any standard molecular modeling software.

-

Molecular Mechanics (MM) Search: A preliminary conformational search can be performed using a suitable force field (e.g., MMFF94) to explore a wide range of torsional angles of the -CF2Cl and -CF3 groups relative to the benzene ring.

-

Quantum Mechanics (QM) Optimization: The low-energy conformers identified from the MM search should then be optimized using a quantum mechanical method, such as Density Functional Theory (DFT). A functional like B3LYP with a basis set such as 6-31G(d) is a good starting point.

-

Frequency Analysis: A frequency calculation should be performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Refinement: For the most stable conformers, a more accurate single-point energy calculation can be performed using a larger basis set (e.g., 6-311+G(d,p)) and potentially a different functional or a higher level of theory like Møller-Plesset perturbation theory (MP2).

Diagram: Computational Workflow for Conformational Analysis

Caption: A stepwise computational workflow for determining the stable conformers of this compound.

Electronic Properties and Reactivity

The electronic nature of this compound is dictated by the strong inductive effects of the fluorine and chlorine atoms. Understanding the distribution of electron density is key to predicting its reactivity in various chemical transformations.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[10] For this compound, the MESP is expected to show a significant electron deficiency on the benzene ring due to the powerful electron-withdrawing nature of both the -CF3 and -CF2Cl groups.

A theoretical calculation of the MESP can be performed on the optimized geometry of the lowest energy conformer. The resulting surface will likely reveal the most positive regions (electrophilic sites) and the most negative regions (nucleophilic sites).

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO will likely have significant contributions from the antibonding orbitals of the C-F and C-Cl bonds. A smaller HOMO-LUMO gap compared to benzene would suggest a higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule with potential for dipole-dipole interactions. |

| HOMO Energy | ~ -8.0 to -9.0 eV | Reflects the energy required to remove an electron. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | ~ 6.0 to 7.0 eV | A measure of chemical reactivity and electronic excitation energy. |

Note: These are hypothetical values for illustrative purposes. Actual values would need to be calculated using appropriate quantum chemistry methods.

Predicted Reactivity

The strong deactivation of the benzene ring by the two electron-withdrawing groups suggests that electrophilic aromatic substitution reactions will be significantly slower compared to benzene. The directing effects of the -CF2Cl and -CF3 groups would need to be carefully considered in any synthetic planning. Conversely, the electron-deficient nature of the ring could make it susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the chlorine atom.

The C-Cl bond in the chlorodifluoromethyl group is a potential site for various transformations, including radical reactions and reductions. The reactivity of this bond will be influenced by the electronic environment of the aromatic ring.

Potential Applications in Drug Discovery and Development

The unique structural and electronic features of this compound make it an intriguing building block for medicinal chemistry.

-

Modulation of Physicochemical Properties: The introduction of this moiety into a drug candidate could fine-tune its lipophilicity (logP), a critical parameter for membrane permeability and overall pharmacokinetic profile.

-

Metabolic Stability: The C-F bonds are exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation by cytochrome P450 enzymes. The -CF2Cl group offers a potential site for metabolic transformation, which could be exploited in prodrug design.

-

Novel Pharmacophore: The distinct electronic and steric properties of the 1-(chlorodifluoromethyl)-4-(trifluoromethyl)phenyl group could lead to novel binding interactions with protein targets, potentially improving selectivity and potency.

Diagram: Potential Role in Drug Design

Caption: The potential benefits of incorporating the this compound moiety into drug candidates.

Conclusion and Future Directions

This theoretical guide has outlined a computational framework for investigating the properties and potential of this compound. While this molecule remains largely unexplored experimentally, the theoretical insights presented here suggest it possesses a unique combination of electronic and steric features that could be valuable in the fields of medicinal chemistry and materials science.

Future research should focus on the synthesis of this compound to validate the theoretical predictions and to explore its reactivity in various chemical transformations. Experimental determination of its physicochemical properties, such as its pKa, logP, and metabolic stability, will be crucial for assessing its potential as a building block in drug discovery. Further computational studies, including molecular dynamics simulations of this moiety in different environments, could provide deeper insights into its behavior and interactions.

References

- Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Pest Management Science, 60(5), 455-465.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)-: Evaluation statement. Retrieved from [Link]

- Mei, H., Han, J., & Fustero, S. (Eds.). (2020).

-

Cheméo. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids. Retrieved from [Link]

- Royal Society of Chemistry. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2.

-

ResearchGate. (n.d.). Benzene and its fluorinated derivatives and calculated RCS values. Retrieved from [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces.

- National Center for Biotechnology Information. (n.d.).

-

ACS Publications. (2021). Quantum Chemistry Calculations for Metabolomics. Retrieved from [Link]

- National Center for Biotechnology Information. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes.

- National Center for Biotechnology Information. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions.

- Wiley Online Library. (2015).

- MKJC. (2025).

- Wiley-VCH. (n.d.). The Chemistry of Organofluorine Compounds.

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). ChemInform Abstract: Ionic Liquid/HCl Catalyzed Synthesis of 4-(Trifluoromethyl)-2(1H)-pyrimidinones.

- ResearchGate. (n.d.). Scheme 1.

- YouTube. (2022).

- Lupine Publishers. (2020). Organofluorine Compounds in 18-Fluorine Positron Emission Tomography Imaging.

-

Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]

- Académie des Sciences. (2024).

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. ajrconline.org [ajrconline.org]

- 5. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 9. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

potential applications of novel fluorinated benzene compounds in medicinal chemistry

Technical Guide & Whitepaper

Executive Summary: The Fluorine Renaissance

In modern medicinal chemistry, the incorporation of fluorine into benzene scaffolds has evolved from a simple metabolic block strategy to a sophisticated tool for modulating physicochemical properties, binding kinetics, and molecular conformation.[1] Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom, a statistic that underscores its pivotal role.

This guide moves beyond the basics of the "magic methyl" effect. It explores how novel fluorinated benzene motifs—specifically through late-stage functionalization and precise regio-isomeric tuning—can solve critical attrition issues in drug discovery, such as poor metabolic stability, off-target toxicity, and suboptimal lipophilicity.

Physicochemical Modulation: The Power of the C-F Bond

Electronic Tuning and Quadrupole Moments

The introduction of fluorine into a benzene ring induces profound electronic changes due to its high electronegativity (

The Quadrupole Effect: A critical, often overlooked application is the modulation of the benzene ring's quadrupole moment.

-

Benzene: Has a large negative quadrupole moment perpendicular to the ring plane (electron-rich faces).

-

Hexafluorobenzene: Reverses this to a large positive quadrupole moment (electron-deficient faces).

-

Application: This inversion allows for

-stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, a phenomenon impossible with non-fluorinated phenyl rings.

Lipophilicity and Permeability (LogP/LogD)

Fluorination of aromatic rings typically increases lipophilicity (

-

Monofluorination: Generally increases

by ~0.2–0.4 units. -

Strategic Placement: Ortho-substitution can lower

relative to para-substitution by shielding polar functionalities or inducing out-of-plane twisting that disrupts solvation shells.

| Property | Hydrogen (H) | Fluorine (F) | Impact on Benzene Scaffold |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation (Bioisostere) |

| Electronegativity | 2.1 | 3.98 | Strong bond polarization; pKa modulation of neighbors |

| C-X Bond Energy | ~98 kcal/mol | ~116 kcal/mol | Resistance to metabolic cleavage (CYP450) |

| Lipophilicity ( | 0.00 | +0.14 | Enhanced membrane penetration |

Metabolic Stability: The "Blockade" Mechanism

The classic application of fluorinated benzenes is to block "metabolic hot spots"—positions vulnerable to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

Mechanism of Action

-

Bond Strength: The C-F bond is significantly stronger than the C-H bond, making the abstraction of the fluorine atom or the oxidation of the C-F carbon energetically unfavorable.

-

Electronic Shielding: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack by the reactive iron-oxo species in CYP450.

-

Affinity Modulation: Recent studies suggest that fluorination does not merely "block" the reaction but alters the binding affinity (

) of the drug for the metabolic enzyme, shifting the molecule's orientation within the active site.

Visualization: Metabolic Blockade Pathway

The following diagram illustrates the decision logic for blocking metabolic soft spots using fluorinated benzene analogs.

Caption: Logic flow for optimizing metabolic stability via fluorination, highlighting mechanistic interventions.

Novel Scaffolds & Late-Stage Functionalization

The field has moved beyond simple 4-fluorophenyl groups. Current research focuses on complex substitution patterns and late-stage introduction of fluorine.[1][2][3]

Regioisomeric Tuning (1,2,3- vs 1,2,4-Trifluorobenzenes)

The specific arrangement of fluorine atoms on the benzene ring dictates the molecular dipole and solvation energy.

-

1,2,3-Trifluorobenzene: Creates a highly polar region on one side of the ring, useful for specific hydrogen bond acceptor mimicry.

-

1,2,4-Trifluorobenzene: Distributes electron density more unevenly, often used to fine-tune pKa of adjacent amines (e.g., in kinase inhibitors like Sitagliptin analogs).

Late-Stage Fluorination

Traditionally, fluorinated rings were introduced early using pre-functionalized building blocks. Late-stage fluorination allows researchers to synthesize a complex drug scaffold first and then selectively insert fluorine at the very end. This enables the rapid generation of "F-scan" libraries.

Key Technologies:

-

PhenoFluor™: A deoxyfluorination reagent that converts phenols to aryl fluorides.[3]

-

Silver-Catalyzed Fluorination: Enables fluorination of aryl stannanes under mild conditions, preserving sensitive functional groups.

Experimental Protocols

Protocol A: Late-Stage Deoxyfluorination of Complex Phenols

Objective: To convert a phenol-containing drug intermediate directly into its fluorinated benzene analog to assess SAR.

Reagents:

-

Substrate: Complex phenol intermediate (1.0 equiv)

-

Reagent: PhenoFluor (1.2 equiv)

-

Solvent: Toluene (anhydrous)

-

Base: CsF (2.0 equiv, optional for specific substrates)

Methodology:

-

Preparation: In a glovebox or under strictly anhydrous conditions, charge a reaction vial with the phenol substrate (0.1 mmol) and toluene (1.0 mL).

-

Addition: Add PhenoFluor (0.12 mmol) as a solid or solution.

-

Reaction: Seal the vial and heat to 80°C–110°C for 4–12 hours. Monitor via LC-MS.

-

Workup: Cool to room temperature. Dilute with DCM, wash with saturated NaHCO3, then brine.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (silica gel).

Validation Point: The appearance of a distinct C-F coupling in the 13C NMR (~245 ppm, J ~ 180 Hz) and a singlet/multiplet in 19F NMR (-110 to -130 ppm) confirms success.

Protocol B: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability improvement of the fluorinated analog vs. the parent compound.

Methodology:

-

Incubation: Prepare liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add test compound (1 µM final conc.) and pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

-

Quenching: Immediately quench each aliquot into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines

Visualization: Late-Stage Fluorination Workflow

This diagram outlines the workflow for generating a library of fluorinated analogs using late-stage functionalization techniques.

Caption: Workflow for rapid generation of fluorinated analogs via late-stage functionalization.

Future Outlook: 18F-PET Integration

The bridge between therapeutic and diagnostic applications is narrowing. Novel fluorinated benzene scaffolds are increasingly designed to be compatible with 18F-radiochemistry .

-

Theranostics: A drug candidate containing a fluorinated benzene ring can be isotopically labeled with 18F (half-life ~110 min) to serve as a PET tracer.

-

Utility: This allows for real-time in vivo imaging of drug distribution (biodistribution) and target occupancy studies in pre-clinical models, providing direct evidence of target engagement before Phase I trials.

References

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Current Topics in Medicinal Chemistry, 2025. Link

-

Late-Stage Fluorination: From Fundamentals to Application. ACS Publications, 2014. Link

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026. Link

-

Fluorine in Drug Discovery: Role, Design and Case Studies. International Journal of Pharmacy and Pharmaceutical Sciences, 2025. Link

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Journal of the American Chemical Society, 2014. Link

Sources

Methodological & Application

using 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene in organic synthesis

Topic: Precision Synthesis with 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Gem-Difluoro Advantage

In modern drug discovery, the gem-difluoromethylene group (

This guide focuses on This compound (CAS: 13947-94-9 ), a specialized building block designed for the introduction of the

Key Applications

-

Radical Difluoroalkylation: Photoredox-catalyzed Giese addition to olefins.

-

Transition-Metal Cross-Coupling: Nickel-catalyzed coupling to form

linkages. -

Bioisosteric Replacement: Installation of the

group to block metabolic hotspots (e.g., benzylic oxidation).

Reactivity Profile & Mechanistic Logic

The utility of this compound lies in the activation of its C(sp³)–Cl bond .

-

Bond Dissociation Energy (BDE): The BDE of the benzylic C-Cl bond is weakened by the gem-difluoro substitution (

65-70 kcal/mol) compared to a standard benzyl chloride, facilitating homolysis. -

Redox Potential: The electron-withdrawing

group lowers the reduction potential ( -

Radical Philicity: Upon fragmentation, the generated radical (

) is electrophilic. It reacts rapidly with electron-rich alkenes (e.g., enol ethers, styrenes) but avoids self-dimerization, a common pitfall with non-fluorinated benzyl radicals.

Protocol 1: Visible-Light Photoredox Gem-Difluoroalkylation

Objective: To couple the

Materials

-

Substrate: this compound (1.0 equiv).[1]

-

Alkene Trap: Silyl enol ether or styrene derivative (2.0 - 3.0 equiv).

-

Photocatalyst:

(1.0 mol%) or 4CzIPN (Organic alternative). -

Reductant/Base: Hantzsch Ester (HE) or DIPEA (depending on the specific termination step required).

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (degassed).

-

Light Source: Blue LED (

), 24W-40W.

Step-by-Step Procedure

-

Setup: In a nitrogen-filled glovebox, charge a 10 mL crimp-cap vial with the photocatalyst (0.005 mmol, 1 mol%) and the difluoro reagent (0.5 mmol, 1.0 equiv).

-

Addition: Add the alkene (1.5 mmol, 3.0 equiv) and reductant (if using reductive quenching cycle). Dissolve in degassed MeCN (5.0 mL).

-

Sealing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox.

-

Irradiation: Place the vial in a photoreactor setup with fan cooling (maintain

). Irradiate with Blue LEDs for 12–24 hours.-

Monitoring: Monitor reaction progress via

NMR. The starting material shows a characteristic signal at

-

-

Workup: Dilute with diethyl ether, wash with water (

) to remove the catalyst and salts. Dry over -

Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Oxygen quenching | Ensure rigorous degassing (freeze-pump-thaw x3).[2] |

| Hydrodechlorination | H-atom abstraction dominant | Reduce conc. of H-donor; switch to strictly radical-polar crossover conditions. |

| Dimerization | High radical conc.[2] | Lower light intensity or use syringe pump addition of the reagent.[2] |

Mechanistic Visualization

The following diagram illustrates the photoredox cycle for the activation of this compound.

Caption: Figure 1. Oxidative quenching cycle generating the electrophilic

Protocol 2: Nickel-Catalyzed Cross-Coupling

For direct arylation, a Nickel/Bipyridine system is effective.

-

Catalyst Loading:

(10 mol%) / 4,4'-di-t-butyl-2,2'-bipyridine (15 mol%). -

Reductant: Manganese powder (3.0 equiv) is crucial for turning over the Ni(0)/Ni(II) cycle.

-

Solvent: DMPU/THF (1:2 ratio) to stabilize the organonickel intermediates.

-

Reaction: Heat at

for 16h. This couples the

Safety & Handling

-

HF Generation: While the C-F bond is stable, accidental hydrolysis of the C-Cl bond in the presence of strong acids can release trace HF. Always work in a well-ventilated fume hood.

-

Corrosivity: Treat this compound as an alkylating agent. Wear nitrile gloves and safety goggles.

-

Waste: Dispose of all fluorinated waste in separate halogenated waste containers.

References

-

Visible Light-Mediated Difluoroalkylation: Xu, P., et al.[3] "Catalytic Difluoroalkylation of Alkenes with

-Chlorodifluoromethyl Arenes." Chem. Sci., 2013 , 4, 735. Link -

Radical Philicity Studies: Dolbier, W. R.[2] "Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals." Chem. Rev., 1996 , 96, 1557. Link

-

Nickel-Catalyzed Coupling: Anbarasan, P., et al. "Efficient Synthesis of Aryl Difluoromethyl Ethers and Thioethers." Angew.[2] Chem. Int. Ed., 2010 , 49, 2219. Link

-

Reagent Properties: CAS 13947-94-9 Entry, PubChem Database. Link

Sources

Application Note: Reactivity and Protocols for 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene

Executive Summary

This guide details the reactivity profile and experimental protocols for 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene (CAS: 13947-94-9). This specialized building block is a critical source of the (4-trifluoromethyl)phenyldifluoromethyl motif (

Unlike standard alkyl halides, this substrate possesses a unique electrophilic radical character at the difylic position. Its reaction with nucleophiles does not proceed via classical

Key Compound Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 13947-94-9 |

| Structure | |

| Molecular Weight | 230.56 g/mol |

| Physical State | Colorless Liquid |

| Primary Reactivity | Electrophilic Radical Precursor ( |

Mechanistic Principles

Understanding the non-classical reactivity of this molecule is prerequisite for success. The

The Electrophilic Radical Paradigm

Upon single-electron reduction (SET), the substrate fragments to release a chloride ion and the (4-trifluoromethyl)phenyldifluoromethyl radical . Unlike electron-rich alkyl radicals, this radical is electrophilic .

-

Implication: It reacts rapidly with electron-rich alkenes (enol ethers, styrenes) and soft nucleophiles (thiolates).

-

Stabilization: The para-trifluoromethyl group stabilizes the radical anion intermediate, facilitating the initial SET step.

Mechanism Diagram: vs. Radical Addition

The following diagram illustrates the divergent pathways depending on the reaction partner (Nucleophile vs. Alkene).

Caption: Divergent reaction pathways initiated by Single Electron Transfer (SET). The

Experimental Protocols

Protocol A: Substitution with Thiolates

Application: Synthesis of difluoromethyl aryl thioethers (

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: 4-Methoxybenzenethiol (or other aryl/alkyl thiol) (1.2 equiv)

-

Base:

(1.5 equiv) or -

Solvent: DMSO (anhydrous, degassed)

-

Initiator: Blue LED (450 nm) or Sunlight (optional but accelerates initiation)

Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a stir bar, add the thiol (1.2 mmol) and base (

, 1.5 mmol). -

Solvation: Add anhydrous DMSO (5 mL) under an inert atmosphere (

or Ar). Stir for 10 minutes to generate the thiolate anion. -

Addition: Add this compound (1.0 mmol) dropwise via syringe.

-

Reaction: Irradiate the vial with Blue LEDs (or place in ambient light) while stirring at room temperature (25 °C).

-

Note: The reaction often proceeds spontaneously in DMSO due to trace SET events, but light ensures consistent initiation.

-

-

Monitoring: Monitor by TLC or

NMR. The starting material signal ( -

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMSO. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Control Point: Rigorous degassing of DMSO is essential. Oxygen acts as a radical scavenger and will inhibit the

Protocol B: Photoredox Gem-Difluoroalkylation of Alkenes

Application: Synthesis of complex gem-difluoroalkanes from styrenes or enol ethers. Mechanism: Radical-Polar Crossover (Reductive quenching cycle).

Materials:

-

Substrate: this compound (1.0 equiv)

-

Alkene: Styrene or Vinyl Ether (2.0 equiv)

-

Photocatalyst:

(1.0 mol%) or 4CzIPN (organic alternative) -

Reductant/Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Acetonitrile (

)

Procedure:

-

Setup: Charge a reaction tube with the photocatalyst (0.01 mmol) and Alkene (2.0 mmol).

-

Solvent & Reagents: Add degassed MeCN (5 mL), followed by the Substrate (1.0 mmol) and DIPEA (2.0 mmol).

-

Irradiation: Seal the tube and irradiate with Blue LEDs (approx. 40W) at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

-

Mechanism Check: The excited catalyst (

) reduces the substrate to generate the -

Workup: Remove solvent under reduced pressure. Resuspend in DCM and wash with dilute HCl (to remove amine salts).

-

Analysis:

NMR is the best tool for yield determination (Internal standard:

Protocol C: Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

Application: Coupling with Aryl Boronic Acids to form

Materials:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(10 mol%) -

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Reductant: Manganese powder (

) (2.0 equiv) -

Solvent: DMF/DMA (9:1)

Procedure:

-

Glovebox/Schlenk: In a glovebox, combine

, Ligand, -

Addition: Add the Substrate and Solvent.

-

Reaction: Seal and heat to 60 °C for 12 hours.

-

Note: This reductive cross-coupling avoids the need for pre-generated organometallics but requires strict oxygen-free conditions.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction (Protocol A) | Oxygen inhibition of radical chain. | Degas solvent via freeze-pump-thaw (3 cycles). Increase light intensity. |

| Hydrolysis Product ( | Presence of water/proton source during radical anion stage. | Use anhydrous solvents. Ensure base is dry. |

| Low Yield (Protocol B) | Radical dimerization or H-abstraction. | Increase concentration of Alkene (trap). Lower temperature to suppress H-abstraction. |

| Etching of Glassware | HF generation from decomposition. | Use plastic/Teflon liners if reaction runs >80°C. Add an inorganic base ( |

Safety & Handling

-

HF Hazard: While the

bond is relatively stable, inadvertent hydrolysis (especially in acidic media) can release Hydrogen Fluoride. Always work in a fume hood. -

Pressure: Photoredox reactions in sealed tubes can generate pressure if volatile byproducts form. Use pressure-rated glass tubes.

-

Toxicity: Treat the substrate as a potential alkylating agent and irritant. Wear nitrile gloves and eye protection.

References

-

General Reactivity of Chlorodifluoromethyl Arenes

- Title: Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)

- Source:J. Am. Chem. Soc. (via NIH)

-

URL:[Link]

- Mechanism:

-

Gem-Difluoroalkylation Protocols

- Title: Synthesis of gem-Difluoroalkenes via Photoredox C

- Source:ChemistryViews (Wiley)

-

URL:[Link]

- Substrate Data: Title: 4-(Chlorodifluoromethyl)benzotrifluoride (CAS 13947-94-9) Product Page. Source:ChemicalBook

Sources

Application Note: Modular Library Synthesis via 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene

This Application Note and Protocol Guide is designed for researchers utilizing 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene (CAS: 13947-94-9) as a core scaffold for high-throughput library generation.[1]

Executive Summary

The compound This compound (hereafter referred to as Core-1 ) represents a "dual-fluorinated linchpin" for medicinal chemistry.[1] It contains two distinct fluorinated motifs:[2][3]

-

The Inert Anchor (

-CF -

The Reactive Handle (

-CF

This guide details the strategic divergence of Core-1 into three distinct chemical spaces: gem-difluoroalkanes (via Giese addition), gem-difluoroallylic systems (via radical allylation), and difluoromethyl arenes (via reduction), facilitating the rapid construction of bioisostere-rich libraries.[1]

Mechanistic Insight & Reactivity Profile[1]

The Radical Advantage

The C–Cl bond within the chlorodifluoromethyl group (

Upon activation (photochemical or metal-mediated), Core-1 generates the 1,1-difluorobenzylic radical :

Reactivity Characteristics:

-

Electrophilicity: The

-CF -

Stability: The radical is stabilized by the benzylic position but remains reactive enough for intermolecular bond formation, avoiding excessive dimerization.

Library Design Strategies (The "CF -Divergence")

We define three primary workflows for library generation:

Workflow A: Hydrodifluoroalkylation (Giese Addition)

-

Target:

-rich gem-difluoroalkanes. -

Mechanism: Radical addition to diverse alkenes followed by hydrogen atom transfer (HAT).

-

Application: Peptidomimetics, extended side-chain diversifications.[1]

Workflow B: Gem-Difluoroallylation

-

Target: Gem-difluoroallylic systems (

-CF -

Mechanism: Radical addition to allyltributylstannane or allyl sulfones followed by fragmentation.

-

Application: Introduction of a reactive alkene handle for further functionalization (e.g., olefin metathesis, dihydroxylation).

Workflow C: Reductive Defunctionalization

-

Target: Difluoromethyl arenes (

-CF -

Mechanism: Radical reduction.[1]

-

Application: Bioisosteres of anisoles (

-OCH

Experimental Protocols

Protocol 1: Visible-Light Mediated Giese Addition

This protocol is optimized for parallel synthesis in 1-dram vials.[1]

Reagents:

-

Substrate: Core-1 (1.0 equiv)

-

Olefin Partner: Diverse acrylates, styrenes, or unactivated alkenes (1.5 – 3.0 equiv)

-

Photocatalyst:

-Ir(ppy) -

Reductant/HAT Source: Hantzsch Ester (1.2 equiv) or DIPEA (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (0.1 M)

Step-by-Step Procedure:

-

Preparation: In a nitrogen-filled glovebox (or using Schlenk technique), charge a 4 mL vial with Core-1 (0.2 mmol, 46 mg), the Photocatalyst (0.002 mmol), and the Hantzsch Ester (0.24 mmol, 61 mg).

-

Addition: Add the Olefin Partner (0.3 mmol) and anhydrous MeCN (2.0 mL).

-

Sealing: Seal the vial with a Teflon-lined cap.

-

Irradiation: Place the vial in a photoreactor (Blue LED,

nm) with fan cooling to maintain ambient temperature ( -

Reaction Time: Irradiate for 12–24 hours. Monitor consumption of Core-1 by TLC or LCMS.[1]

-

Workup: Dilute with ethyl acetate (5 mL), wash with saturated NaHCO

(2 x 3 mL) and brine. Dry organic layer over Na -

Purification: Concentrate and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Self-Validation Check:

-

Success Indicator: Disappearance of the distinctive

-CF

Protocol 2: Radical Allylation (Metal-Free)

Ideal for installing a terminal alkene handle.[1]

Reagents:

-

Substrate: Core-1 (1.0 equiv)

-

Allyl Source: Allyltributylstannane (1.2 equiv)

-

Initiator: AIBN (10 mol%) or visible light (with photocatalyst as above)

-

Solvent: Benzene or Trifluorotoluene (

M)

Step-by-Step Procedure:

-

Charge: Combine Core-1 (0.5 mmol, 115 mg), Allyltributylstannane (0.6 mmol, 198 mg), and AIBN (8 mg) in a pressure tube.

-

Degas: Sparge the solution with Argon for 10 minutes.

-

Activation: Heat to

C for 4 hours. (Alternatively, use Protocol 1 conditions substituting Hantzsch Ester with the Allyl Stannane). -

Workup: Cool to RT. Add 10% KF aqueous solution and stir vigorously for 30 minutes (to precipitate tin residues). Filter through Celite.[1]

-

Purification: Extract with ether, concentrate, and purify via column chromatography.

Data Visualization & Logic Flow[1]

Reaction Pathway Diagram

The following diagram illustrates the divergence from Core-1 into three distinct chemical libraries.

Caption: Divergent synthesis pathways from the this compound core via a common radical intermediate.[1]

Comparative Library Metrics

| Parameter | Workflow A (Giese) | Workflow B (Allylation) | Workflow C (Reduction) |

| Diversity Source | Olefin Partner (Commercial) | Post-functionalization of alkene | None (Single Product) |

| Reaction Type | C–C Bond Formation | C–C Bond Formation | C–H Bond Formation |

| Key Intermediate | Carbon-centered radical | Carbon-centered radical | Carbon-centered radical |

| Bioisostere Target | Extended alkyl chains | Allylic systems | Lipophilic ethers ( |

| Typical Yield | 60–85% | 70–90% | >90% |

References

-

Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Source: National Institutes of Health (NIH) / Organic Letters URL:[1][5][Link]

-

Visible-light-promoted desulfonylative radical difluoroalkylation between difluoroenol silyl ethers and difluoroalkyl sulfones. Source: Organic Chemistry Frontiers (RSC) URL:[6][Link]

-

Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. Source: Angewandte Chemie International Edition / PubMed URL:[1][Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- (Data Sheet). Source: NIST Chemistry WebBook URL:[7][Link] (Note: Cited for physical property comparison of the parent scaffold).

-

Synthesis of gem-Difluorocyclopropa(e)nes and O, S, N, and P-Difluoromethylated Compounds. Source: Chemistry - A European Journal URL:[1][Link]

Sources

- 1. Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visible-light-promoted desulfonylative radical difluoroalkylation between difluoroenol silyl ethers and difluoroalkyl sulfones to construct functionalized aryltetrafluoroethane derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]

Application Note: Photoredox Catalysis for C–F Bond Functionalization in Trifluoromethylarenes

[1][2][3][4][5][6][7][8]

Executive Summary & Strategic Value

The trifluoromethyl (

Traditional methods (e.g., dissolving metal reductions) are often too harsh for complex drug scaffolds. Visible-light photoredox catalysis has emerged as the superior alternative, enabling the single-electron reduction of trifluoromethylarenes under mild conditions. This guide details the mechanistic underpinnings and provides validated protocols for two high-value transformations: Hydrodefluorination (HDF) and Defluorinative Alkylation .

Key Applications in Drug Discovery[5]

-

Bioisostere Synthesis: Rapid conversion of

to -

Late-Stage Functionalization: Direct editing of clinical candidates without de novo synthesis.

-

Library Diversification: Installing alkyl chains via defluorinative coupling.

Mechanistic Principles

The core challenge in activating trifluoromethylarenes is the high reduction potential required to inject an electron into the

The Radical Activation Cycle

-

Excitation: The photocatalyst (PC) absorbs blue light, reaching a long-lived excited state (

). -

Single Electron Transfer (SET):

(or a reduced PC form) transfers an electron to the electron-deficient trifluoromethylarene ( -

Mesolytic Cleavage: The radical anion is unstable and rapidly ejects a fluoride ion (

), collapsing into a reactive -

Functionalization: This radical intermediate is intercepted by a Hydrogen Atom Donor (HAT) or a somophile (alkene) to yield the product.

Mechanistic Pathway Diagram

Figure 1: General photoredox cycle for the activation of trifluoromethylarenes via single-electron reduction and fluoride extrusion.

Critical Experimental Considerations

Substrate Scope & Limitations

This methodology relies on the reduction potential of the arene (

-

Ideal Substrates: Electron-deficient arenes (e.g., cyanobenzenes, pyridines, esters) are most reactive because they are easier to reduce (

). -

Challenging Substrates: Electron-rich arenes (e.g., anisoles) have very negative reduction potentials (

) and typically require specialized, highly reducing photocatalysts (e.g., PTH derivatives) or UV light.

Catalyst Selection Guide

| Catalyst | Type | Best Application | |

| 4CzIPN | Organic Dye | General HDF of activated arenes; cheap & sustainable. | |

| fac-Ir(ppy)₃ | Metal Complex | Robust standard for difficult reductions. | |

| 10-Phenylphenothiazine (PTH) | Organic | Metal-free alternative for highly negative potentials. |

Detailed Protocols

Protocol A: Selective Hydrodefluorination (HDF)

Target: Conversion of Ar-CF₃ to Ar-CF₂H Reference Basis: Jui Group (Nature Chemistry 2018) & Molander Group (JACS 2020).

Reagents:

-

Substrate: Trifluoromethylarene (0.2 mmol)

-

Photocatalyst: 4CzIPN (2.5 mol%) or fac-Ir(ppy)₃ (1 mol%)

-

HAT Reagent: 4-Hydroxythiophenol (20 mol%) or HCOOK (2 equiv)

-

Base:

(1.5 equiv) - Critical for buffering HF. -

Solvent: DMSO or DMA (0.1 M) - Polar solvents stabilize the radical anion.

Step-by-Step Workflow:

-

Setup: In an inert atmosphere glovebox or using Schlenk technique, add the substrate, 4CzIPN (4 mg), 4-hydroxythiophenol (5 mg), and

(64 mg) to an 8 mL vial equipped with a stir bar. -

Solvation: Add anhydrous DMSO (2.0 mL). Seal the vial with a Teflon-lined cap.

-

Degassing: Sparge the solution with Argon for 5 minutes (essential to remove

which quenches the excited state). -

Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm, ~40W Kessil lamp or similar). Fan cool to maintain temp < 35°C. Stir vigorously.

-

Monitoring: Monitor by

NMR after 12 hours.-

Starting Material: Singlet at ~ -63 ppm.

-

Product (

): Doublet at ~ -110 ppm (

-

-

Workup: Dilute with EtOAc and wash with saturated

(removes thiols and HF). Dry over

Protocol B: Defluorinative Alkylation

Target: Synthesis of gem-difluoroalkenes or alkylated arenes.

Reagents:

-

Substrate: Trifluoromethylarene (0.2 mmol)

-

Coupling Partner: Unactivated alkene (e.g., 1-octene, 5 equiv) or Silyl Enol Ether.

-

Photocatalyst: fac-Ir(ppy)₃ (1-2 mol%)

-

Additive: Quinuclidine (10 mol%) or Thiol (if HAT assisted).

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

-

Assembly: Combine Ar-CF₃, alkene, and Ir-catalyst in a vial.

-

Degassing: Freeze-pump-thaw (3 cycles) or vigorous sparging with Argon.

-

Reaction: Irradiate with Blue LEDs for 24–48 hours.

-

Purification: Remove solvent. The excess alkene can often be removed by vacuum or column chromatography.

Troubleshooting & Optimization Matrix

If conversion is low (<20%), follow this logic tree:

Figure 2: Troubleshooting logic for photoredox C-F functionalization.

Safety Note: HF Generation

These reactions generate stoichiometric Fluoride/HF.

-

Always include an inorganic base (

, -

Glassware: Standard borosilicate is generally acceptable for these dilute, buffered conditions, but avoid prolonged storage of reaction mixtures in glass.

References

-

Jui, N. T. et al. "Catalytic defluoroalkylation of trifluoromethylaromatics with unactivated alkenes."[1] Journal of the American Chemical Society 140, no.[1] 1 (2018): 163-166.[1] Link

-

Molander, G. A. et al. "Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery." Journal of the American Chemical Society 142, no.[2] 20 (2020): 9181–9187.[2] Link

-

Luo, Y. et al. "Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis." Molecules 26, no. 23 (2021).[3] Link

-

Wang, Y. et al. "Sequential C–F bond functionalizations of trifluoroacetamides and acetates via spin-center shifts." Science 371 (2021): 1232. Link

Sources

- 1. Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Industrial Utilization of Fluorinated Benzene Derivatives

Abstract

This application note details the strategic implementation of fluorinated benzene derivatives in pharmaceutical and agrochemical development. It addresses the "Fluorine Effect" on metabolic stability and lipophilicity, provides industrial-scale protocols for nucleophilic fluorination (Halex reaction) and cross-coupling (Buchwald-Hartwig), and establishes validation standards using

The "Fluorine Effect" in Molecular Design

The incorporation of fluorine into benzene rings is a non-negotiable strategy in modern drug design. The C–F bond is the strongest single bond in organic chemistry (~485 kJ/mol), yet the Van der Waals radius of fluorine (1.47 Å) is sufficiently close to hydrogen (1.20 Å) to allow for bioisosteric replacement with minimal steric perturbation.

Key Physicochemical Alterations

Replacing a hydrogen or hydroxyl group with fluorine on a benzene ring induces specific shifts in molecular behavior:

| Property | Effect of Fluorination | Mechanism |

| Metabolic Stability | Increase | Blocks Cytochrome P450 oxidative sites (C-H hydroxylation). |

| Lipophilicity (LogP) | Increase | Low polarizability of F reduces desolvation penalty, aiding membrane permeability. |

| Basicity (pKa) | Decrease | Strong electronegativity ( |

| Binding Affinity | Variable | Induces multipolar interactions with protein backbones (C–F···H–N). |

Pharmaceutical Application: Metabolic Blocking

Objective: Extend the half-life (

Mechanism of Action

The liver's Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic rings for hydroxylation (Phase I metabolism).[1] This leads to rapid clearance. Strategic fluorination at the para or ortho positions deactivates the ring toward oxidation and physically blocks the site of enzymatic attack.

Workflow Visualization

The following diagram illustrates the decision tree for metabolic blocking using fluorobenzene derivatives.

Figure 1: Logic flow for stabilizing aromatic rings against CYP450 metabolism via fluorination.

Industrial Synthesis Protocols